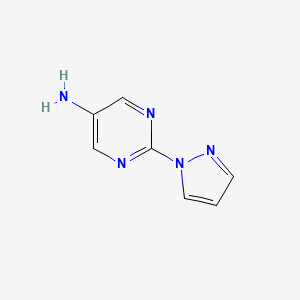
2-(1H-pyrazol-1-yl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-pyrazol-1-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. For instance, a derivative exhibited potent CDK2 inhibitory activity with a Ki value of 0.005 µM, demonstrating significant antiproliferative effects against various cancer cell lines (GI50 values ranging from 0.127 to 0.560 μM) . Mechanistic investigations revealed that these compounds can induce apoptosis and cell cycle arrest in ovarian cancer cells, indicating their potential as anticancer agents.
2. Inhibition of Phosphoinositide 3-Kinase (PI3K)
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their ability to inhibit PI3K, a key player in cellular growth and proliferation pathways. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core have been shown to enhance selectivity and potency against PI3Kδ, making these compounds promising candidates for treating various cancers and inflammatory diseases .
3. Antimicrobial Properties
The structural features of this compound derivatives have also been linked to antimicrobial activity. Some derivatives demonstrate significant antibacterial and antifungal properties, which could be leveraged for developing new antimicrobial agents .
Material Science Applications
1. Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold exhibits exceptional photophysical properties, making it suitable for applications in material science. These compounds can act as fluorophores and are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
2. Supramolecular Chemistry
The ability of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational characteristics opens avenues for their application in supramolecular chemistry. This can lead to the development of materials with unique properties based on their supramolecular arrangements .
Case Studies
Properties
CAS No. |
1211587-33-5 |
|---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-pyrazol-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H7N5/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H,8H2 |
InChI Key |
WSBRRUMBUYFLCL-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















